4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
The compound 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic molecule featuring three distinct moieties:
Benzo[c][1,2,5]thiadiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and applications in pharmaceuticals and organic electronics .
Piperidin-4-yl-oxy group: A six-membered nitrogen-containing ring with an ether linkage, likely enhancing solubility and bioavailability.
Properties
IUPAC Name |
4-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15-16(9-12)20-26-19-15/h2-3,8-10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOYNMLBVBEZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment.
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs.
Biochemical Pathways
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been extensively researched for use in photovoltaics and as fluorescent sensors. The BTZ group has also been researched for photocatalytic applications. .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance, which may influence its bioavailability.
Result of Action
The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching. It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry. It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions.
Biological Activity
The compound 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Benzo[c][1,2,5]thiadiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often contributes to the pharmacological profile of compounds.
- Methyl-pyranone : Associated with various biological activities including anti-inflammatory and cytotoxic effects.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research has demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance:
- A study showed that similar compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, indicating potent cytotoxicity .
- Mechanistic studies revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro assays indicated that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of caspases and disruption of mitochondrial membrane potential were observed in treated cells.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated potent anticancer effects in vitro with IC50 values significantly lower than doxorubicin in A431 cell lines. |
| Study B (2024) | Reported antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL. |
| Study C (2023) | Investigated the compound's effect on oxidative stress markers in human fibroblasts, showing a reduction in reactive oxygen species (ROS). |
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Solubility : The piperidinyloxy group likely enhances aqueous solubility compared to methylthio or alkyl chains in analogues.
- Electronic Effects : The benzo[c][1,2,5]thiadiazole core provides stronger electron deficiency than [d][1,2,3] isomers, favoring charge transport in materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
